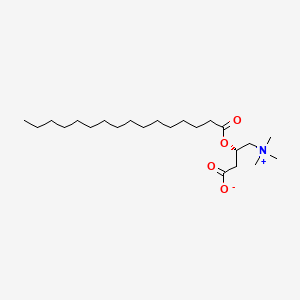

(+)-Palmitoylcarnitine

Description

Properties

IUPAC Name |

(3S)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRQXKHMYMOC-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601126847 |

Source

|

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-66-1 |

Source

|

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Palmitylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Palmitoylcarnitine Metabolism: Biosynthesis, Degradation, and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine is a pivotal intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation. The regulation of its synthesis and degradation is critical for maintaining energy homeostasis, and dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions. This technical guide provides a comprehensive overview of the biosynthesis and degradation pathways of this compound, detailed experimental protocols for its study, and a summary of key quantitative data to support research and drug development efforts in this field.

Biosynthesis of this compound: The Carnitine Shuttle

The biosynthesis of this compound is the initial and rate-limiting step of the carnitine shuttle, a vital transport system that facilitates the entry of long-chain fatty acids into the mitochondria. This process occurs at the outer mitochondrial membrane.

Key Enzymes and Cellular Location

The primary enzyme responsible for the synthesis of this compound is Carnitine Palmitoyltransferase I (CPT1) . CPT1 is an integral protein of the outer mitochondrial membrane.[1] There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties:

-

CPT1A (liver isoform): Predominantly found in the liver, kidneys, pancreas, and adipose tissue.[2][3]

-

CPT1B (muscle isoform): Primarily expressed in tissues with high fatty acid oxidation rates, such as skeletal muscle, heart, and brown adipose tissue.[3]

-

CPT1C (brain isoform): Mainly located in the brain, where its precise role is still under investigation, though it is known to bind malonyl-CoA.[4]

The Catalytic Reaction

CPT1 catalyzes the reversible transesterification of a palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine, forming this compound and releasing coenzyme A (CoA).[1]

Palmitoyl-CoA + L-Carnitine ⇌ this compound + CoA-SH

This reaction effectively tags the long-chain fatty acid for transport across the inner mitochondrial membrane.

Mitochondrial Transport of this compound

Once synthesized in the intermembrane space, this compound is transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) , also known as Solute Carrier Family 25 Member 20 (SLC25A20).[5] CACT functions as an antiporter, exchanging one molecule of this compound from the intermembrane space for one molecule of free L-carnitine from the mitochondrial matrix.[5]

Degradation of this compound and Subsequent β-Oxidation

The degradation of this compound occurs in the mitochondrial matrix and is the final step of the carnitine shuttle, delivering the fatty acyl group for energy production through β-oxidation.

Key Enzyme and Cellular Location

Carnitine Palmitoyltransferase II (CPT2) , located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1.[1]

The Catalytic Reaction

CPT2 transfers the palmitoyl group from this compound back to coenzyme A, regenerating palmitoyl-CoA within the mitochondrial matrix and releasing free L-carnitine.[6]

This compound + CoA-SH ⇌ Palmitoyl-CoA + L-Carnitine

The liberated L-carnitine is then transported back to the intermembrane space by CACT to continue the shuttle process.

The Fate of Palmitoyl-CoA: β-Oxidation

The regenerated palmitoyl-CoA in the mitochondrial matrix is the substrate for the β-oxidation pathway. This cyclical process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH in each cycle.[7] The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production.

The four key enzymes of β-oxidation are:

-

Acyl-CoA Dehydrogenase

-

Enoyl-CoA Hydratase

-

3-Hydroxyacyl-CoA Dehydrogenase

-

Ketoacyl-CoA Thiolase

Signaling Pathways and Regulation

The biosynthesis and degradation of this compound are tightly regulated by various signaling pathways to match cellular energy demands.

Allosteric Regulation by Malonyl-CoA

The primary and most immediate level of regulation occurs through the allosteric inhibition of CPT1 by malonyl-CoA .[8] Malonyl-CoA is the first committed intermediate in de novo fatty acid synthesis. Its presence signals a state of energy surplus, thereby inhibiting fatty acid entry into the mitochondria for oxidation. The sensitivity to malonyl-CoA inhibition differs between CPT1 isoforms, with CPT1B being significantly more sensitive than CPT1A.[9]

Transcriptional Regulation

The expression of the genes encoding the key enzymes of the carnitine shuttle and β-oxidation is under the control of several key transcription factors:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that acts as a major sensor for fatty acids.[10] When activated by fatty acids or their derivatives, PPARα upregulates the transcription of genes involved in fatty acid uptake and oxidation, including CPT1A, CPT2, and SLC25A20 (CACT).[11]

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key regulator of lipogenesis.[12] Insulin (B600854) signaling activates SREBP-1c, which in turn promotes the expression of genes involved in fatty acid synthesis.[13] Concurrently, SREBP-1c can suppress the expression of genes involved in fatty acid oxidation, creating a reciprocal regulatory mechanism.

Regulation by AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio).[14] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[15] This leads to a decrease in malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[16]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1) Isoforms

| Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| CPT1A (rat liver) | L-Carnitine | 30 | Not specified | [2] |

| CPT1B (rat muscle) | L-Carnitine | 500 | Not specified | [2] |

| CPT1B (pig muscle) | L-Carnitine | 197 | Not specified | [17] |

| CPT1 (beef heart) | Palmitoyl-CoA | 1.9 (pH 8.0), 24.2 (pH 6.0) | Greater at lower pH | [18] |

| CPT1 (beef heart) | L-Carnitine | 200 (pH 8.0), 2900 (pH 6.0) | Greater at lower pH | [18] |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase II (CPT2)

| Source | Substrate | Km / K0.5 (µM) | Vmax | Source |

| Purified CPT II | 3-Hydroxypalmitoyl-CoA | 20 ± 6 | Not specified | [19] |

| Purified CPT II | 3-Oxopalmitoyl-CoA | 65 ± 17 | Not specified | [19] |

Table 3: Inhibition of CPT1 Isoforms by Malonyl-CoA

| Isoform | IC50 (nM) | Source |

| CPT1A (mouse) | 116,000 | [9] |

| CPT1B (mouse) | 290 | [9] |

| CPT1B E3A mutant (mouse) | 35,670 | [9] |

| CPT1A (pig) | 906 | [17] |

Table 4: Concentration of Palmitoylcarnitine in Biological Samples

| Sample Type | Condition | Concentration (µM) | Source |

| Human Prostate Tissue | Benign | 0.034 ± 0.02 | [15] |

| Human Prostate Tissue | Cancerous | 0.068 ± 0.03 | [15] |

| Human Blood | Basal | 0.538 ± 0.175 | [20] |

| Human Blood | Hyperinsulinemia | 0.298 ± 0.102 | [20] |

| Mouse Plasma | Control (Day 1) | ~0.34 (138 ng/mL) | [21] |

| Mouse Plasma | Control (Day 7) | ~0.38 (153 ng/mL) | [21] |

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol provides a general method for isolating mitochondria for subsequent enzymatic assays.

Materials:

-

Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Protease inhibitors

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Harvest cultured cells (typically from several 75-150 cm² flasks at 70-80% confluency).[22][23]

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[24]

-

Resuspend the pellet in ice-cold homogenization buffer containing protease inhibitors.[25]

-

Allow cells to swell on ice for 10-20 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 10-20 strokes).[25]

-

Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[24]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.[24]

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for downstream applications.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Radiometric Assay for CPT1 Activity

This assay measures the formation of radiolabeled this compound from radiolabeled L-carnitine.

Materials:

-

Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4)[16]

-

Palmitoyl-CoA solution

-

[³H]L-carnitine

-

Isolated mitochondria or cell lysate

-

Malonyl-CoA (for determining CPT1-specific activity)

-

Stopping solution (e.g., 1 M HCl)[16]

-

Extraction solvent (e.g., n-butanol)[16]

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, the enzyme source (e.g., 20-50 µg of mitochondrial protein), and [³H]L-carnitine.

-

For control reactions to determine CPT1-specific activity, add malonyl-CoA to a final concentration that fully inhibits CPT1 (e.g., 100-200 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding palmitoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding the stopping solution.[26]

-

Add n-butanol to extract the radiolabeled this compound. Vortex vigorously and centrifuge to separate the phases.[26]

-

Transfer an aliquot of the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the CPT1 activity as nmol of this compound formed per minute per mg of protein. CPT1-specific activity is the total activity minus the activity in the presence of malonyl-CoA.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples.

Materials:

-

Internal standard (e.g., [d₃]-palmitoylcarnitine)

-

Methanol

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

Sample Preparation (Plasma/Serum):

-

To a 50-100 µL plasma sample, add a known amount of the internal standard.[26]

-

Precipitate proteins by adding 3-4 volumes of cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HPLC-MS/MS system.

-

Separate the acylcarnitines using a gradient elution on a C18 column. A typical mobile phase consists of water and acetonitrile with a small percentage of formic acid.

-

Detect and quantify the analytes using the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM transition for this compound: Precursor ion (m/z) 400.4 → Product ion (m/z) 85.1

-

MRM transition for [d₃]-Palmitoylcarnitine: Precursor ion (m/z) 403.4 → Product ion (m/z) 85.1

-

-

Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Western Blotting for CPT1 and CPT2

This protocol provides a general workflow for detecting CPT1 and CPT2 proteins in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for CPT1 and CPT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells or tissues using lysis buffer.

-

Determine protein concentration using a standard assay.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[17]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[27]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Visualizations

Caption: Biosynthesis and degradation pathway of this compound.

Caption: Regulation of CPT1 by AMPK and insulin signaling pathways.

References

- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Palmitoyltransferase 1 Increases Lipolysis, UCP1 Protein Expression and Mitochondrial Activity in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polimer-itn.eu [polimer-itn.eu]

- 6. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis [mdpi.com]

- 13. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beyond Bioenergetics: Emerging Roles of Mitochondrial Fatty Acid Oxidation in Stress Response and Aging [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Sigmoid kinetics of purified beef heart mitochondrial carnitine palmitoyltransferase. Effect of pH and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drexel.edu [drexel.edu]

- 23. Protocols · Benchling [benchling.com]

- 24. Grossman Lab - Preparation of mitochondrial and cytosolic extracts from melanocytes | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 25. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Enzymatic Regulation of (+)-Palmitoylcarnitine Levels in Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Palmitoylcarnitine is a critical intermediate in cellular energy metabolism, serving as the transport form of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. The cellular concentration of palmitoylcarnitine (B157527) is meticulously controlled by a series of enzymes, and its dysregulation is implicated in various metabolic diseases, including insulin (B600854) resistance and cardiovascular conditions.[1][2] This technical guide provides a comprehensive overview of the enzymatic machinery governing palmitoylcarnitine levels, detailing the kinetic properties of key enzymes, the signaling pathways that modulate their activity, and standardized protocols for their experimental assessment. This document is intended to serve as a core resource for professionals engaged in metabolic research and the development of therapeutics targeting fatty acid oxidation pathways.

The Carnitine Shuttle: Core Enzymatic Machinery

The transport of long-chain fatty acids like palmitate into the mitochondria is facilitated by the carnitine shuttle system, which involves three key proteins that directly regulate the synthesis and degradation of palmitoylcarnitine.[3][4][5]

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme of fatty acid oxidation.[6][7] It catalyzes the conversion of palmitoyl-CoA and L-carnitine into this compound and Coenzyme A.[8][9][10] Mammals express three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[11][12] These isoforms exhibit different kinetic properties and sensitivities to inhibitors.[11]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the import of palmitoylcarnitine from the intermembrane space into the mitochondrial matrix in a 1:1 exchange for a molecule of free carnitine from the matrix.[12][13][14][15]

-

Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[15][16] It converts the imported palmitoylcarnitine and mitochondrial Coenzyme A back into palmitoyl-CoA and L-carnitine.[16] The regenerated palmitoyl-CoA is then available for β-oxidation within the matrix.[17]

Quantitative Data on Enzymes and Metabolites

The efficiency and regulation of the carnitine shuttle are dictated by the kinetic properties of its enzymes and the cellular concentrations of its substrates and regulators.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Isoform | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Inhibitor | K_i_ / IC_50_ (µM) | Source |

| CPT1 | CPT1A (Liver) | L-carnitine | 164 - 216 | Not specified | Malonyl-CoA | ~2-5 | [18][19] |

| CPT1B (Muscle) | L-carnitine | ~480 | Not specified | Malonyl-CoA | 0.02 - 0.05 | [11][18][19] | |

| CPT1B (Trained Muscle) | - | - | 492.8 ± 72.8 | Malonyl-CoA | 0.17 ± 0.04 | [17] | |

| CPT1B (Untrained Muscle) | - | - | 260.8 ± 33.6 | Malonyl-CoA | 0.49 ± 0.17 | [17] | |

| CPT2 | - | Palmitoylcarnitine | Not specified | Not specified | - | - | - |

Note: V_max_ values are highly dependent on the specific assay conditions and tissue source and are not consistently reported across the literature. The sensitivity of CPT1B to malonyl-CoA is 30-100 fold higher than that of CPT1A.[11]

Table 2: Cellular Concentrations of Key Metabolites

| Metabolite | Tissue/Condition | Concentration | Source |

| Malonyl-CoA | Rat Muscle (Fasted) | ~0.9 nmol/g | [14] |

| Rat Muscle (Refed, 12h) | ~2.5 nmol/g | [14] | |

| Human Muscle (Fasting) | 0.13 ± 0.01 nmol/g | [20] | |

| Human Muscle (Hyperglycemia) | 0.35 ± 0.07 nmol/g | [20] | |

| This compound | Rat Ventricular Myocytes | 1 - 10 µM (experimental range) | [21][22] |

| Human Plasma | 1 - 1000 ng/mL (quant. range) | [23] |

Regulatory Signaling Pathways

The primary mechanism for the acute regulation of CPT1 activity, and thus palmitoylcarnitine synthesis, is allosteric inhibition by malonyl-CoA.[6][7] The levels of malonyl-CoA are controlled by an upstream signaling cascade that responds to the energy status of the cell.

-

Acetyl-CoA Carboxylase (ACC): ACC catalyzes the formation of malonyl-CoA from acetyl-CoA.[7] Under energy-rich conditions, ACC is active, leading to higher levels of malonyl-CoA, which inhibits CPT1 and shifts metabolism from fatty acid oxidation towards fatty acid synthesis.[7][24]

-

AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor.[3] Under low-energy conditions (high AMP/ATP ratio), such as during exercise or fasting, AMPK is activated.[6][7] Activated AMPK phosphorylates and inactivates ACC.[3][25] This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of CPT1 and promotes fatty acid oxidation to generate ATP.[6][7]

Visualizations of Pathways and Workflows

The Carnitine Shuttle Pathway

Caption: The Carnitine Shuttle for long-chain fatty acid transport into the mitochondria.

AMPK/ACC Regulatory Pathway of CPT1

Caption: Allosteric regulation of CPT1 activity by the AMPK-ACC-Malonyl-CoA signaling axis.

Experimental Workflow for Palmitoylcarnitine Quantification

Caption: Workflow for quantifying this compound in cells via HPLC-MS/MS.

Detailed Experimental Protocols

Protocol for CPT1 Activity Assay in Isolated Mitochondria

This protocol measures the forward reaction of CPT1 by quantifying the rate of radiolabeled palmitoylcarnitine formation.[18]

Materials:

-

Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Substrates: 10 mM Palmitoyl-CoA stock in water; 5 mM L-[³H]carnitine stock.

-

Enzyme Source: Freshly isolated mitochondria (protein concentration determined by Bradford or BCA assay).

-

Inhibitor (Control): 1 mM Malonyl-CoA stock in water.

-

Stopping Solution: 1 M HCl.

-

Extraction Solvent: n-butanol.

-

Scintillation Cocktail.

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols.[8][26] Resuspend the final mitochondrial pellet in a suitable buffer (e.g., MSHE buffer) and determine the protein concentration.

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

-

Assay Buffer to a final volume of 200 µL.

-

Test compound or vehicle control.

-

Malonyl-CoA (for inhibited control) to a final concentration of 100 µM.

-

Isolated mitochondria (e.g., 20-50 µg of protein).

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow temperature equilibration and inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the substrates:

-

Palmitoyl-CoA to a final concentration of 100 µM.

-

L-[³H]carnitine to a final concentration of 500 µM.

-

-

Incubation: Incubate the reaction at 37°C for 5-10 minutes. Ensure this time is within the linear range of the reaction, which should be determined empirically.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.

-

Product Extraction: Add 400 µL of n-butanol to each tube. Vortex vigorously for 30 seconds to extract the radiolabeled palmitoylcarnitine product. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Quantification: Carefully transfer 200 µL of the upper butanol phase to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Convert CPM to nmol of product formed using the specific activity of the L-[³H]carnitine. Calculate the CPT1 activity as nmol/min/mg of mitochondrial protein.

Protocol for Quantification of Palmitoylcarnitine by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of palmitoylcarnitine from cell lysates.[23][27][28]

Materials:

-

Cell Lysis/Extraction Solvent: 80:20 Methanol/Water, pre-chilled to -20°C.

-

Internal Standard (IS): L-Palmitoylcarnitine-d3 stock solution (e.g., 1 mg/mL in methanol). Prepare a working solution at 250 ng/mL in 50:50 acetonitrile (B52724)/water.

-

Protein Precipitation Solvent: Acetonitrile, pre-chilled to -20°C.

-

Reconstitution Solvent: 90:10 Acetonitrile/Water.

-

HPLC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Cell Harvesting and Lysis:

-

Culture cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold 80:20 methanol/water to the culture dish to lyse the cells and quench metabolism.

-

Scrape the cells and collect the lysate into a microcentrifuge tube. Determine the protein concentration of an aliquot for normalization.[27]

-

-

Sample Preparation:

-

Take a known volume of cell lysate (e.g., 100 µL).

-

Add the internal standard (L-Palmitoylcarnitine-d3) to a final concentration of 250 ng/mL.[27]

-

Vortex for 1 minute.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex again for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[27]

-

-

Evaporation and Reconstitution:

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 90:10 acetonitrile/water.[27]

-

-

HPLC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., HILIC silica (B1680970) column) with a gradient elution to separate the analyte from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

-

Transition for Palmitoylcarnitine: m/z 400.4 → 85.1 (or other characteristic product ion).

-

Transition for Palmitoylcarnitine-d3 (IS): m/z 403.4 → 85.1.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of prepared standards.

-

Determine the concentration of palmitoylcarnitine in the unknown samples from the calibration curve and normalize to the protein content of the initial lysate.

-

Conclusion and Implications for Drug Development

The enzymatic regulation of this compound is a central control point for cellular energy homeostasis. The CPT system, particularly the malonyl-CoA-sensitive CPT1, represents a critical node for therapeutic intervention. Inhibition of CPT1 is being explored as a strategy to shift metabolism from fatty acid oxidation to glucose oxidation, a concept with potential applications in treating type 2 diabetes and insulin resistance.[11] Conversely, activators of this pathway could be beneficial in conditions characterized by impaired fatty acid oxidation. A thorough understanding of the kinetic parameters, regulatory networks, and experimental methodologies outlined in this guide is fundamental for the rational design and evaluation of novel drugs targeting this vital metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Isolated Mitochondria Characterization [protocols.io]

- 9. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 10. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

- 11. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 12. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Untitled Document [ucl.ac.uk]

- 17. Sensitivity of CPT I to malonyl-CoA in trained and untrained human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 23. benchchem.com [benchchem.com]

- 24. Hepatic Malonyl-CoA Synthesis Restrains Gluconeogenesis by Suppressing Fat Oxidation, Pyruvate Carboxylation, and Amino Acid Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 26. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. bevital.no [bevital.no]

An In-Depth Technical Guide to the Subcellular Localization and Transport of (+)-Palmitoylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, is a pivotal intermediate in cellular energy metabolism. Its primary role is to facilitate the transport of activated long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a critical process for ATP production. The subcellular localization and transport of this compound are tightly regulated by a multi-component system known as the carnitine shuttle. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, the molecular machinery governing its transport, quantitative data on its abundance, and detailed experimental protocols for its study. This information is essential for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating cellular bioenergetics.

Subcellular Localization of this compound and its Transport Machinery

The transport of this compound is predominantly a mitochondrial process, orchestrated by the carnitine shuttle. This system is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs, the activated form of fatty acids in the cytoplasm.[1][2][3]

The key enzymatic players and their primary subcellular localizations are:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane , CPT1 catalyzes the conversion of palmitoyl-CoA and carnitine into this compound and Coenzyme A.[4][5] This is the rate-limiting step in long-chain fatty acid oxidation.[6] While predominantly mitochondrial, CPT activity has also been detected in the microsomes (endoplasmic reticulum) and peroxisomes , with mitochondria accounting for approximately 65% of the total cellular overt CPT activity.[7]

-

Carnitine-Acylcarnitine Translocase (CACT), also known as Solute Carrier Family 25 Member 20 (SLC25A20): This antiporter is embedded in the inner mitochondrial membrane .[2][8][9] It facilitates the translocation of this compound from the intermembrane space into the mitochondrial matrix in a 1:1 exchange for a molecule of free carnitine from the matrix.[9][10]

-

Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane , CPT2 catalyzes the reverse reaction of CPT1, converting this compound and Coenzyme A back into palmitoyl-CoA and carnitine within the mitochondrial matrix.[4][11] The regenerated palmitoyl-CoA is then available for β-oxidation.

Therefore, this compound is transiently present in the cytoplasm, the mitochondrial intermembrane space, and the mitochondrial matrix. Its concentration in each compartment is dynamically regulated by the coordinated action of the carnitine shuttle enzymes.

Quantitative Data

Precise quantitative data on the subcellular concentrations of this compound are challenging to obtain due to its transient nature. However, studies have provided valuable insights into its levels in various biological contexts.

Table 1: Tissue and Cellular Concentrations of this compound

| Biological Sample | Condition | Concentration/Synthesis Rate | Reference |

| Human Prostate Tissue | Cancerous | 0.068 ± 0.03 µM | [12] |

| Human Prostate Tissue | Non-cancerous | 0.034 ± 0.02 µM | [12] |

| Human Blood Cells | Basal | Absolute Synthesis Rate correlated with plasma palmitate oxidation (r=0.764) | [10][13] |

| Human Blood Cells | Hyperinsulinemia | Fractional Synthesis Rate: 0.788 ± 0.084 %·hr⁻¹ | [10][13] |

Table 2: Kinetic Parameters of the Carnitine Shuttle Components

| Enzyme/Transporter | Substrate | Km | Vmax | Ki | Organism/Source | Reference |

| Carnitine-Acylcarnitine Translocase (CACT) | Carnitine | 0.38 - 1.50 mM | 0.20 - 0.34 nmol/mg·min | - | Rat Heart Mitochondria | [14] |

| Carnitine-Acylcarnitine Translocase (CACT) | Octanoylcarnitine | - | - | 0.10 mM | Rat Heart Mitochondria | [14] |

| Carnitine Palmitoyltransferase 1 (CPT1) | Carnitine | 164 - 216 µmol/L | - | - | Pig Liver | [13] |

| Carnitine Palmitoyltransferase 1 (CPT1) | Carnitine | 480 ± 44 µmol/L | - | - | Pig Skeletal Muscle | [13] |

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle Pathway for this compound Transport

The transport of this compound into the mitochondrial matrix is a well-defined process.

Caption: The Carnitine Shuttle Pathway for this compound Transport.

Experimental Workflow for Subcellular Fractionation and Quantification

To determine the subcellular distribution of this compound, a multi-step experimental approach is required, involving cell culture, subcellular fractionation, and quantitative analysis.

Caption: Workflow for Subcellular Fractionation and Quantification.

Experimental Protocols

Protocol for Mitochondrial Isolation from Cultured Cells

This protocol is adapted from established methods for isolating functional mitochondria from cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, HepG2, or primary cells) grown to 80-90% confluency.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge and microcentrifuge.

-

Protein assay reagent (e.g., BCA or Bradford).

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a pre-chilled centrifuge tube.

-

Cell Lysis: Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 20-30 strokes with the tight-fitting pestle on ice to disrupt the cells. Check for cell lysis under a microscope.

-

Differential Centrifugation (Low Speed): Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Washing: Discard the supernatant (which contains the cytosolic and microsomal fractions) and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB. Centrifuge again at 10,000 x g for 15 minutes at 4°C.

-

Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a suitable buffer for downstream analysis.

-

Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a standard protein assay for normalization of subsequent analyses.

Protocol for In Vitro Transport Assay of this compound using Proteoliposomes

This protocol describes the reconstitution of the carnitine-acylcarnitine translocase (CACT/SLC25A20) into liposomes to study its transport activity.

Materials:

-

Purified recombinant CACT protein.

-

Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine).

-

Detergent (e.g., Triton X-100 or octyl glucoside).

-

Bio-Beads SM-2 or similar hydrophobic resin for detergent removal.

-

Internal buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4) containing a known concentration of unlabeled carnitine.

-

External buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4).

-

Radiolabeled [³H]-(+)-palmitoylcarnitine.

-

Inhibitors (e.g., mersalyl) to stop the transport reaction.

-

Scintillation counter.

Procedure:

-

Liposome Preparation: Prepare a suspension of phospholipids in the internal buffer and sonicate to form unilamellar vesicles.

-

Solubilization: Solubilize the liposomes and the purified CACT protein with a detergent.

-

Reconstitution: Mix the solubilized protein and lipids. Remove the detergent by incubation with Bio-Beads. This will lead to the formation of proteoliposomes with the CACT protein incorporated into the lipid bilayer.

-

Transport Assay Initiation: Equilibrate the proteoliposomes (containing internal unlabeled carnitine) in the external buffer. Initiate the transport reaction by adding radiolabeled [³H]-(+)-palmitoylcarnitine to the external medium.

-

Time Course and Termination: At specific time points, stop the transport by adding an inhibitor like mersalyl.

-

Separation: Separate the proteoliposomes from the external medium containing unincorporated radiolabel by passing the mixture through a Sephadex G-75 column.

-

Quantification: Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity over time to determine the initial rate of transport. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of external this compound.

Protocol for Quantification of this compound in Subcellular Fractions by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound.

Materials:

-

Subcellular fractions (mitochondria, cytosol, microsomes).

-

Internal standard (e.g., [d₃]-palmitoylcarnitine).

-

Acetonitrile (B52724), ice-cold.

-

Formic acid.

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

-

C18 or HILIC chromatography column.

Procedure:

-

Sample Preparation: To a known amount of protein from each subcellular fraction, add a known amount of the internal standard.

-

Protein Precipitation: Add ice-cold acetonitrile to precipitate the proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the acylcarnitines using a suitable chromatographic gradient.

-

Detection: Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for this compound is m/z 400.4, and a common product ion is m/z 85.1.

-

Data Analysis: Generate a standard curve using known concentrations of this compound. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to the initial protein content of the fraction.

Conclusion

The subcellular localization and transport of this compound are central to cellular fatty acid metabolism. The intricate carnitine shuttle system ensures the efficient delivery of long-chain fatty acids to the mitochondrial matrix for energy production. Understanding the quantitative distribution and the kinetics of this transport is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in cellular health and disease. Further research, particularly in quantifying the dynamic changes in subcellular this compound concentrations and in visualizing its transport in real-time, will undoubtedly provide deeper insights into the regulation of fatty acid metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Carnitine and Acylcarnitine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 10. PALMITOYL-CARNITINE PRODUCTION BY BLOOD CELLS ASSOCIATES WITH THE CONCENTRATION OF CIRCULATING ACYL-CARNITINES IN HEALTHY OVERWEIGHT WOMEN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitoyl-carnitine production by blood cells associates with the concentration of circulating acyl-carnitines in healthy overweight women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Palmitoylcarnitine: A Multifaceted Signaling Molecule in Cellular Processes

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine, an ester derivative of carnitine and the saturated fatty acid palmitic acid, is fundamentally recognized for its critical role in cellular energy metabolism. It serves as a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation and subsequent ATP production[1][2][3]. Beyond this canonical metabolic function, a growing body of evidence has illuminated the role of this compound as an active signaling molecule. Accumulations of palmitoylcarnitine (B157527), often observed in pathological states such as ischemia, metabolic syndrome, and cancer, can trigger a cascade of cellular events, profoundly impacting calcium homeostasis, protein kinase C (PKC) activity, apoptosis, inflammatory responses, and the generation of reactive oxygen species (ROS)[4][5][6][7][8]. This guide provides an in-depth technical overview of the core signaling functions of this compound, presents quantitative data, details key experimental protocols, and visualizes the complex pathways involved.

Core Signaling Pathways of this compound

Modulation of Calcium Homeostasis

This compound is a potent modulator of intracellular calcium ([Ca2+]i) concentrations, acting through multiple mechanisms that involve both influx from the extracellular space and release from internal stores[6]. This disruption of calcium homeostasis is a pivotal event that initiates several downstream signaling cascades.

Mechanisms of Action:

-

Direct Activation of Ca2+ Channels: Palmitoylcarnitine can directly interact with and activate L-type Ca2+ channels in the plasma membrane, promoting calcium influx. Its effects are comparable to Ca2+ channel activators like Bay K 8644[4].

-

Sarcoplasmic Reticulum (SR) Ca2+ Release: It directly stimulates the Ca2+ release channel (ryanodine receptor) of the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm[9].

-

Concentration-Dependent Effects: The elevation of [Ca2+]i by palmitoylcarnitine is dose-dependent, with effects observed in the low micromolar range (5-20 µM) in cardiomyocytes[6]. In prostate cancer cells (PC3), 50 µM palmitoylcarnitine induces a rapid Ca2+ influx[7][10].

Quantitative Data on Calcium Modulation

| Parameter | Effect of this compound | Cell/Tissue Type | Reference |

|---|---|---|---|

| Ca2+ Sensitivity | Concentration-dependent augmentation (1-1000 µM) | Guinea-pig caecum taenia | [4] |

| [3H]-nitrendipine Binding | Inhibition with IC50 of 120 ± 1 µM | Rat cortical membranes | [4] |

| [3H]-verapamil Binding | Inhibition with IC50 of 95 ± 17 µM | Rat cortical membranes | [4] |

| [3H]-diltiazem Binding | Inhibition with IC50 of 120 ± 15 µM | Rat cortical membranes | [4] |

| [3H]ryanodine Binding | 1.6-fold stimulation at 50 µM | Skeletal muscle SR | [9] |

| SR Ca2+ Channel Open Probability | 7-fold increase at 50 µM | Skeletal muscle SR | [9] |

| Intracellular Ca2+ ([Ca2+]i) | Dose-dependent increase (5-20 µM) | Adult rat cardiomyocytes | [6] |

| Ca2+ Influx | Rapid influx induced by 50 µM | PC3 prostate cancer cells |[7][10] |

Regulation of Protein Kinase C (PKC)

This compound is not a simple inhibitor of PKC but rather a complex lipophilic modulator. Its effects are highly dependent on the cellular context and the presence of other signaling molecules, such as phorbol (B1677699) esters and diacylglycerols[5].

Mechanisms of Action:

-

Enhanced Phorbol Ester Dependency: Palmitoylcarnitine inhibits the basal activity of PKC but augments its activation in the presence of phorbol esters like phorbol 12,13-dibutyrate (PDBu)[5].

-

Isoform-Specific Effects: It can affect the subcellular distribution of specific PKC isoforms. In neuroblastoma cells, it leads to the retention of PKCβ and PKCδ in the cytoplasm[11].

-

Modulation of PKC-Substrate Interaction: Palmitoylcarnitine has been shown to decrease the amount of the PKC substrate GAP-43 that co-immunoprecipitates with PKCδ, subsequently reducing GAP-43 phosphorylation[11].

Induction of Apoptosis and Oxidative Stress

High concentrations of palmitoylcarnitine can induce oxidative stress and trigger programmed cell death, particularly in cancer cells. This is often linked to its effects on mitochondrial function.

Mechanisms of Action:

-

Mitochondrial ROS Production: Palmitoylcarnitine metabolism in mitochondria can be a significant source of superoxide (B77818) and hydrogen peroxide (H2O2)[12][13]. At high concentrations (e.g., 10 µM), it increases ROS generation in cardiomyocytes[14][15]. This is associated with impaired lipid metabolism where β-oxidation is not efficiently coupled with the TCA cycle[7].

-

Mitochondrial Permeability Transition Pore (mPTP): High levels of palmitoylcarnitine (10 µM) can induce the opening of the mPTP, leading to depolarization of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway[14][15].

-

Caspase Regulation: Palmitoylcarnitine directly stimulates the activity of caspases 3, 7, and 8, which are executioner and initiator caspases in the apoptotic cascade. This is in direct contrast to L-carnitine, which inhibits these enzymes[16][17].

-

Glutathione Depletion: In colorectal cancer cells, palmitoylcarnitine-induced cell death is linked to the depletion of glutathione, a critical intracellular antioxidant[18].

Quantitative Data on Apoptosis and Mitochondrial Function

| Parameter | Effect of this compound | Cell/Tissue Type | Reference |

|---|---|---|---|

| Mitochondrial ΔΨm | Slight hyperpolarization at 1-5 µM | Rat ventricular myocytes | [14][15] |

| Mitochondrial ΔΨm | Depolarization at 10 µM (TMRE intensity decreased to 61.9%) | Rat ventricular myocytes | [14][15] |

| mPTP Opening | Induced at 10 µM (Calcein intensity decreased to 70.7%) | Rat ventricular myocytes | [14][15] |

| ROS Generation | 3.4-fold increase at 10 µM | Rat ventricular myocytes | [14][15] |

| Cell Viability | Significant decrease at >50 µM | PC3 prostate cancer cells | [7] |

| Cell Survival | Decrease at 50-100 µM | HT29 & HCT 116 colon cancer cells |[18] |

Pro-inflammatory Signaling

Accumulation of palmitoylcarnitine is associated with pro-inflammatory responses, particularly in the context of cancer. It can mimic the effects of other pro-inflammatory stimuli and hormones.

Mechanisms of Action:

-

IL-6 Production: In PC3 prostate cancer cells, high levels of palmitoylcarnitine increase the gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6)[7][10].

-

DHT-like Effects: Studies have shown that palmitoylcarnitine can induce a biological response similar to dihydrotestosterone (B1667394) (DHT), a hormone linked to prostate cancer progression. This includes inducing a similar pattern of Ca2+ influx and affecting genes involved in cytokine signaling and apoptosis[7][10].

Experimental Protocols

Detailed methodologies are crucial for studying the signaling effects of this compound. Below are protocols for key experiments cited in the literature.

Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) Influx

(Based on methodology from[7])

-

Cell Culture: Culture human prostate cells (e.g., PC3, PNT1A) in appropriate media to 70-80% confluence.

-

Harvesting: Harvest cells using trypsin and centrifuge the cell suspension at 1,500 rpm for 3 minutes.

-

Incubation: Resuspend the cell pellet in media containing 10% FBS and incubate for 1 hour at 37°C and 5% CO2 to allow for recovery.

-

Dye Loading: Count the cells and add FURA-2AM fluorescent dye to the cell suspension (1 x 10^6 cells/ml) to a final concentration of 250 nM.

-

Incubation with Dye: Incubate the cells with FURA-2AM for 30 minutes at 37°C and 5% CO2.

-

Measurement: Transfer the cell suspension to a fluorometer. Begin recording fluorescence emission at 510 nm while alternating excitation wavelengths between 340 nm and 380 nm.

-

Stimulation: After establishing a baseline reading (e.g., at 50 seconds), inject the desired concentration of this compound (e.g., 5-50 µM), vehicle control (DMSO), or a positive control (e.g., histamine).

-

Data Analysis: The ratio of fluorescence intensity at 340 nm excitation to 380 nm excitation (F340/F380) is calculated over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

Protocol 2: Analysis of IL-6 Gene Expression by RT-qPCR

(Based on methodology from[7])

-

Cell Treatment: Grow cells (e.g., PC3) to 70-80% confluence in culture plates. Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control for 24 hours at 37°C.

-

RNA Extraction: Aspirate the media and wash cells with PBS. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Ensure a 260/280 ratio of ~2.0.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the IL-6 gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green).

-

Thermocycling: Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for IL-6 and the reference gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of IL-6 to the reference gene and comparing treated samples to the vehicle control.

Protocol 3: Quantification of this compound by HPLC-MS/MS

(Based on methodology from[3][19])

-

Sample Collection: Collect biological samples such as plasma or cell lysates.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., L-Palmitoylcarnitine-d3) to all samples, calibration standards, and quality controls.

-

Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724), to the sample to precipitate proteins. Vortex mix thoroughly.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent mixture (e.g., 90:10 acetonitrile/water) compatible with the HPLC mobile phase.

-

HPLC Separation: Inject the reconstituted sample onto an HPLC system equipped with a C18 column. Use a gradient elution program with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to separate palmitoylcarnitine from other matrix components.

-

MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for palmitoylcarnitine (e.g., m/z 400 → 341) and its internal standard (e.g., m/z 403 → 341)[3][19].

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of palmitoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

While the transport of fatty acids for energy production remains its primary physiological function, this compound is unequivocally a potent signaling molecule. Its accumulation, particularly under pathophysiological conditions, can initiate and modulate a wide array of cellular processes, including calcium signaling, PKC activity, apoptosis, and inflammation. Understanding these non-metabolic roles is critical for researchers in cellular biology and offers new perspectives for drug development professionals targeting diseases characterized by metabolic dysregulation, such as ischemic heart disease, diabetes, and certain cancers. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for further investigation into the complex and multifaceted signaling world of this compound.

References

- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Direct activation of Ca2+ channels by palmitoyl carnitine, a putative endogenous ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Palmitoyl carnitine increases intracellular calcium in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased Reactive Oxygen Species Production and Lower Abundance of Complex I Subunits and Carnitine Palmitoyltransferase 1B Protein Despite Normal Mitochondrial Respiration in Insulin-Resistant Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the Ca2+ release channel of skeletal muscle sarcoplasmic reticulum by palmitoyl carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased mitochondrial palmitoylcarnitine/carnitine countertransport by flavone causes oxidative stress and apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sites of superoxide and hydrogen peroxide production during fatty acid oxidation in rat skeletal muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

- 18. journals.physiology.org [journals.physiology.org]

- 19. bevital.no [bevital.no]

The Discovery and Scientific Journey of (+)-Palmitoylcarnitine: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the historical discovery, biochemical significance, and key experimental methodologies related to (+)-Palmitoylcarnitine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic roles and therapeutic potential of this crucial long-chain acylcarnitine. This document details its pivotal function in fatty acid metabolism, its emerging roles in cellular signaling, and provides structured data and protocols to facilitate further research.

A Historical Perspective: From "Vitamin BT" to a Key Metabolite

The story of this compound is intrinsically linked to the discovery of its parent molecule, L-carnitine. Initially isolated from meat extracts in the early 20th century, L-carnitine was first designated as "vitamin BT" due to its essential role in the growth of the mealworm Tenebrio molitor[1]. It wasn't until the mid-20th century that its fundamental role in mammalian fatty acid metabolism began to be unveiled.

The crucial breakthrough came with the understanding that long-chain fatty acids require a dedicated transport system to cross the inner mitochondrial membrane for subsequent β-oxidation. Early research in the 1960s led to the identification and isolation of long-chain acylcarnitines, including palmitoylcarnitine (B157527), from mitochondria, establishing them as key intermediates in this process[2]. These pioneering studies laid the groundwork for elucidating the "carnitine shuttle" system, a cornerstone of cellular bioenergetics.

Physicochemical and Biochemical Properties of this compound

This compound is an ester formed from L-carnitine and palmitic acid, a common 16-carbon saturated fatty acid. Its amphipathic nature, possessing both a hydrophilic quaternary ammonium (B1175870) head group and a long hydrophobic acyl chain, is critical to its function as a transport molecule and a surfactant-like agent that can interact with biological membranes[3][4].

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₄₅NO₄ | [5][6][7] |

| Molar Mass | 399.6 g/mol | [5][6][7] |

| Monoisotopic Mass | 399.33485892 Da | [5][6] |

| XLogP3 | 7.7 | [5][6] |

| Net ATP Yield | 106 ATP (from one molecule of palmitic acid) | [7] |

| LC-MS/MS LLOQ | 1 ng/mL | [8] |

| LC-MS/MS LOD | 0.35 nmol/L | [8][9] |

The Central Role in Cellular Metabolism and Signaling

The primary and most well-understood function of this compound is its role as an indispensable intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.

The Carnitine Shuttle Pathway

The transport of palmitoyl-CoA into the mitochondria is a multi-step process known as the carnitine shuttle. This pathway is essential for energy production from fats.

Emerging Signaling Roles of this compound

Recent research has uncovered roles for this compound beyond its function as a simple metabolic intermediate. Accumulation of palmitoylcarnitine, particularly under pathological conditions such as ischemia and certain cancers, has been linked to distinct signaling events.

Studies have demonstrated that elevated levels of this compound can induce an influx of intracellular calcium ([Ca²⁺]i) in various cell types, including prostate cancer cells and cardiomyocytes[10][11][12]. This disruption of calcium homeostasis can trigger downstream signaling cascades, including the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).

Intriguingly, the pattern of calcium influx and subsequent gene expression changes induced by palmitoylcarnitine in prostate cancer cells shows similarities to the effects of dihydrotestosterone (B1667394) (DHT)[10][11]. This suggests a potential for this compound to exert androgen-like biological activities, a significant finding for hormone-sensitive cancers. This connection is an active area of research, with studies exploring how metabolic dysregulation can influence cancer progression through hormone-like signaling.

Key Experimental Protocols

Accurate quantification and functional analysis of this compound are crucial for research in this field. The following sections detail established methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.

-

Sample Preparation : To 50 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 250 ng/mL d₃-Palmitoylcarnitine)[8][13].

-

Protein Precipitation : Add 200 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins[13].

-

Extraction : Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Drying and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a suitable mobile phase, such as 90:10 acetonitrile/water[13].

-

LC-MS/MS Analysis :

-

Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column for separation[14]. A typical gradient might run from high organic to increasing aqueous phase containing a modifier like ammonium acetate (B1210297) or formic acid[15].

-

Mass Spectrometry : Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 400.4 → 85.1) and its deuterated internal standard.

-

Measurement of Intracellular Calcium ([Ca²⁺]i) Influx

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.

-

Cell Preparation : Culture cells to 70-80% confluency. Harvest the cells and resuspend them in a suitable buffer or media containing 10% FBS[10].

-

Dye Loading : Incubate the cell suspension (e.g., 1 x 10⁶ cells/mL) with a calcium-sensitive dye such as Fura-2 AM (final concentration of 250 nM) for 30-45 minutes at 37°C[10][16]. Intracellular esterases will cleave the AM ester, trapping the fluorescent indicator inside the cells[16].

-

Washing : Wash the cells twice to remove any extracellular dye.

-

Measurement : Resuspend the cells in the appropriate assay buffer and place them in a fluorometer or on a fluorescence microscope.

-

Data Acquisition :

-

Establish a stable baseline fluorescence reading.

-

Inject a solution of this compound to achieve the desired final concentration (e.g., 1-20 µM) and record the change in fluorescence over time[10][12].

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration[10].

-

Use positive controls like ionomycin (B1663694) to determine the maximum fluorescence signal and negative controls like EGTA to chelate extracellular calcium[16].

-

Conclusion and Future Directions

From its origins as a curious "vitamin" for insects to its established role as a central player in human energy metabolism, the scientific understanding of carnitine and its esters has evolved dramatically. This compound, once viewed solely as a transport molecule, is now emerging as a bioactive lipid with the potential to influence cellular signaling pathways involved in inflammation and proliferation. Its accumulation in pathological states highlights its diagnostic potential and suggests that the enzymes of the carnitine shuttle could be valuable therapeutic targets. Future research should focus on further delineating the downstream effects of palmitoylcarnitine-induced signaling and exploring its potential as a biomarker and modulator in metabolic diseases and cancer.

References

- 1. The discovery of a vitamin role for carnitine: The first 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE FORMATION AND ISOLATION OF LONG-CHAIN ACYL CARNITINES IN MITOCHONDRIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoylcarnitine, a surface-active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

- 5. Palmitoyl Carnitine | C23H45NO4 | CID 11953816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+-)-Palmitoyl carnitine | C23H45NO4 | CID 461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palmitoyl carnitine increases intracellular calcium in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. bevital.no [bevital.no]

- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bu.edu [bu.edu]

The Central Role of (+)-Palmitoylcarnitine in Mitochondrial Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Palmitoylcarnitine is a pivotal intermediate in the metabolic pathway of long-chain fatty acid oxidation, serving as the transport-competent form of palmitic acid for entry into the mitochondrial matrix. This technical guide provides an in-depth exploration of the role of this compound, detailing its transport via the carnitine shuttle, its subsequent enzymatic conversion, and the regulation of this critical bioenergetic process. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Mitochondrial fatty acid β-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Long-chain fatty acids, however, cannot passively traverse the inner mitochondrial membrane. The carnitine shuttle system evolved to overcome this barrier, with this compound acting as the key substrate for this transport mechanism. The generation, transport, and subsequent metabolism of this compound are tightly regulated, and dysregulation of this pathway is implicated in a variety of metabolic disorders, including inherited enzyme deficiencies, insulin (B600854) resistance, and cardiovascular disease. A thorough understanding of the kinetics and regulation of this compound metabolism is therefore crucial for the development of therapeutic strategies targeting these conditions.

The Carnitine Shuttle: Transport of this compound

The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle, a multi-step process involving three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).

2.1. Carnitine Palmitoyltransferase I (CPT1)

Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of a long-chain fatty acyl-CoA, such as palmitoyl-CoA, with L-carnitine to form this compound and Coenzyme A (CoA).[1] This reaction is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria.[2]

2.2. Carnitine-Acylcarnitine Translocase (CACT)

This compound is then transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine by CACT, an integral membrane protein.[3] This antiport mechanism ensures a continuous supply of carnitine in the intermembrane space for CPT1 activity.

2.3. Carnitine Palmitoyltransferase II (CPT2)

Once inside the mitochondrial matrix, CPT2, located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction: the conversion of this compound and CoA into palmitoyl-CoA and L-carnitine.[3] The regenerated palmitoyl-CoA is then available for the enzymatic reactions of β-oxidation.

The Carnitine Shuttle Pathway for this compound Transport.

Regulation of this compound Metabolism